
Liarozole hydrochloride
概要
説明
リアロゾール塩酸塩は、イミダゾール含有化合物であり、全トランスレチノイン酸(ATRA)のシトクロムP450依存性代謝を阻害することで知られています。 主にレチノイン酸代謝阻害剤(RAMBA)として使用され、エストロゲン生合成の鍵酵素であるアロマターゼを阻害する可能性を示しています 。 この化合物は、板状魚鱗症や特定のがんなどの疾患の治療における役割でも認識されています .
準備方法
合成経路および反応条件: リアロゾール塩酸塩の合成には、6-[(3-クロロフェニル)-イミダゾール-1-イルメチル]-1H-ベンゾイミダゾールと塩酸の反応が含まれます。 反応条件は通常、以下を含みます。
温度: 周囲温度からわずかに高温。
溶媒: メタノールやエタノールなどの有機溶媒中でよく行われます。
工業生産方法: リアロゾール塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、以下が含まれます。
バッチまたは連続フロー反応器: 一貫した品質と収量を確保するため。
品質管理: 純度と効力に関する厳格な試験。
安全対策: 危険な化学物質の取り扱いと廃棄物管理.
化学反応の分析
反応の種類: リアロゾール塩酸塩は、いくつかの種類の化学反応を起こし、以下を含みます。
酸化: 特定の条件下で酸化されて、さまざまな代謝物を形成することができます。
還元: 還元反応はあまり一般的ではありませんが、制御された条件下で可能です。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主な製品:
酸化生成物: さまざまなヒドロキシル化代謝物。
置換生成物: 置換された官能基を持つ誘導体.
4. 科学研究への応用
リアロゾール塩酸塩は、幅広い科学研究に応用されています。
科学的研究の応用
Chemical Applications
- Cytochrome P450 Studies : Liarozole is utilized to study interactions with cytochrome P450 enzymes, particularly in the context of retinoic acid metabolism. It serves as a valuable tool for understanding enzyme kinetics and metabolic pathways involving retinoids.
Biological Applications
- Cellular Differentiation and Proliferation : Research indicates that liarozole influences cellular differentiation processes. For instance, studies have shown that it can inhibit lens regeneration in vertebrates by affecting retinoic acid levels .
- Antitumoral Properties : Liarozole exhibits antitumoral effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7 cells). In vitro studies demonstrate an IC50 value of approximately 7 µM for its inhibitory action on cell growth .
Medical Applications
- Treatment of Lamellar Ichthyosis : Clinical trials have explored liarozole's efficacy as an alternative therapy for lamellar ichthyosis, a genetic skin disorder characterized by severe scaling. A phase II/III trial showed improvements in skin scaling and quality of life metrics among patients treated with liarozole .
- Oncology : Ongoing research indicates potential applications in treating various cancers due to its ability to modulate retinoic acid levels and inhibit tumor growth .
Data Tables
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Chemistry | Cytochrome P450 interactions | Used to study enzyme kinetics and drug metabolism |
Biology | Cellular differentiation | Inhibits lens regeneration; affects cell growth |
Medicine | Lamellar ichthyosis treatment | Improved skin conditions; well tolerated |
Oncology | Cancer treatment | Inhibits growth in MCF-7 breast cancer cells |
Case Study 1: Lamellar Ichthyosis Treatment
A double-blind, placebo-controlled trial investigated the efficacy of liarozole in patients with moderate to severe lamellar ichthyosis. Patients receiving liarozole showed a significant reduction in scaling and improvement in quality of life scores compared to placebo, although statistical significance was not reached due to small sample size .
Case Study 2: Antitumoral Activity
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that liarozole significantly inhibited cell proliferation at concentrations ranging from 0.01 to 10 µM. The compound's mechanism was linked to its ability to enhance retinoic acid levels while inhibiting pathways that promote tumor growth .
作用機序
リアロゾール塩酸塩は、全トランスレチノイン酸(ATRA)のシトクロムP450依存性代謝を阻害することで作用を発揮します。 この阻害は、ATRAのレベルの上昇につながり、細胞分化と増殖に不可欠です。 この化合物は、アロマターゼも阻害し、エストロゲン生合成を減少させます。 さらに、リアロゾール塩酸塩は、24-ヒドロキシラーゼ活性を阻害することで、活性型ビタミンD代謝物の半減期を延長することにより、1α,25-ジヒドロキシビタミンD3の抗増殖効果を高めることが示されています .
類似化合物:
リアロゾール二塩酸塩: シトクロムP450酵素に対する同様の阻害効果を持つリアロゾールの別の形態.
アルプラゾラム: リアロゾールの異性体ですが、薬理学的効果は関連していません.
その他のRAMBA: ケトコナゾールやフルコナゾールなどの化合物は、シトクロムP450酵素を阻害しますが、特定の標的と臨床的応用が異なります.
独自性: リアロゾール塩酸塩は、レチノイン酸代謝とアロマターゼの両方を二重に阻害する作用を持つため、独自です。 この二重作用により、レチノイン酸経路とエストロゲン経路の両方に関連する疾患の治療に特に有効です .
類似化合物との比較
Liarozole dihydrochloride: Another form of liarozole with similar inhibitory effects on cytochrome P450 enzymes.
Alprazolam: Although an isomer of liarozole, it is unrelated in terms of pharmacological effects.
Uniqueness: Liarozole hydrochloride is unique due to its dual inhibitory action on both retinoic acid metabolism and aromatase. This dual action makes it particularly valuable in treating conditions that involve both retinoic acid and estrogen pathways .
生物活性
Liarozole hydrochloride, a potent retinoic acid metabolism-blocking agent (RAMBA), has garnered attention for its biological activity, particularly in oncology and dermatology. This compound is primarily known for inhibiting cytochrome P450 enzymes that metabolize retinoic acid, thereby enhancing the therapeutic effects of retinoids in various conditions, including certain cancers and skin disorders.
- Chemical Name : 5-[(3-Chlorophenyl)-1H-imidazol-1-ylmethyl]-1H-benzimidazole dihydrochloride
- Molecular Formula : C17H13ClN4
- Molecular Weight : 308.765 g/mol
- Purity : ≥99%
Liarozole inhibits several cytochrome P450 enzymes, notably:
- Aromatase (CYP19) : Involved in estrogen synthesis.
- Retinoic Acid 4-Hydroxylase (CYP26) : Responsible for the metabolism of retinoic acid.
By blocking these enzymes, liarozole increases the availability of retinoic acid, which is crucial for regulating cell growth and differentiation. This mechanism underlies its antitumor effects and its application in treating skin conditions like lamellar ichthyosis .
Antitumor Effects
Liarozole has demonstrated significant antitumor activity against both androgen-dependent and independent prostate cancer models. In studies involving human prostate cancer cell lines, liarozole was shown to inhibit the metabolism of all-trans-retinoic acid (ATRA), enhancing its antiproliferative effects on cancer cells. For instance, liarozole reduced the formation of polar metabolites from ATRA by up to 87%, which correlated with increased cell growth inhibition in MCF-7 breast cancer cells when used in combination with ATRA .
Clinical Studies
-
Lamellar Ichthyosis :
- A double-blind phase II/III trial evaluated liarozole's efficacy in patients with moderate to severe lamellar ichthyosis. Patients received either 75 mg or 150 mg of liarozole daily for 12 weeks.
- Results : The treatment improved scaling and quality of life scores (Dermatology Life Quality Index) but did not reach statistical significance compared to placebo due to a small sample size .
- Palmoplantar Pustular Psoriasis :
Table 1: Summary of Key Studies on Liarozole
特性
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZCHORPMQCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115575-11-6 (Parent) | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046817 | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145858-50-0 | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIAROZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。